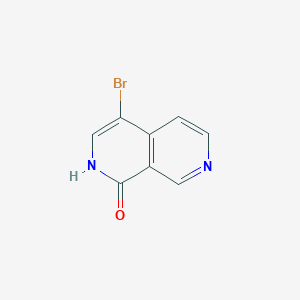

4-Bromo-2,7-naphthyridin-1(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2H-2,7-naphthyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-4-11-8(12)6-3-10-2-1-5(6)7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEISHLTGGIGRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CNC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 4-Bromo-2,7-naphthyridin-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 4-Bromo-2,7-naphthyridin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthetic protocol, this document outlines a plausible and scientifically sound synthetic route starting from the commercially available precursor, 4-Bromo-2,7-naphthyridin-1-amine. The proposed synthesis is based on the well-established Sandmeyer-type diazotization and hydrolysis of a heteroaromatic amine.

Physicochemical Properties

While specific experimental data is scarce in publicly available literature, the following table summarizes key physicochemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O | N/A |

| Molecular Weight | 225.04 g/mol | N/A |

| Appearance | White to yellow solid (Predicted) | [1] |

| pKa | 9.37 ± 0.40 (Predicted) | [1] |

| Density | 1.762 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Proposed Synthesis Pathway

The synthesis of this compound can be achieved from 4-Bromo-2,7-naphthyridin-1-amine via a diazotization reaction followed by hydrolysis. This common transformation in aromatic chemistry provides a reliable method for converting an amino group to a hydroxyl group, which exists in the more stable keto form for this particular scaffold.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

This protocol is a general procedure based on established methods for the diazotization of heteroaromatic amines and subsequent hydrolysis.[2][3] Optimization of reaction conditions may be necessary to achieve higher yields.

Materials:

-

4-Bromo-2,7-naphthyridin-1-amine[4]

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a round-bottom flask, dissolve 4-Bromo-2,7-naphthyridin-1-amine in a cooled (0-5 °C) aqueous solution of sulfuric acid.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature between 0-5 °C with an ice bath.

-

Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Hydrolysis:

-

Slowly and carefully heat the reaction mixture containing the diazonium salt to 80-100 °C. Vigorous evolution of nitrogen gas will be observed.

-

Maintain this temperature until the gas evolution ceases, indicating the completion of the hydrolysis reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

-

Characterization Workflow

A standard workflow for the characterization of the synthesized this compound is outlined below. This ensures the confirmation of the chemical structure and purity of the final product.

References

4-Bromo-2,7-naphthyridin-1(2H)-one: A Comprehensive Technical Guide on Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a detailed overview of the known chemical properties and expected reactivity of 4-Bromo-2,7-naphthyridin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural motifs—a bromo-substituted pyridine ring fused to a pyridinone core—this molecule serves as a versatile scaffold for the synthesis of more complex derivatives. This document consolidates available data, including predicted physicochemical properties and general reactivity patterns based on analogous structures, to serve as a valuable resource for researchers. While specific experimental data for this compound is limited in publicly accessible literature, this guide offers a robust framework for its application in synthetic chemistry.

Chemical Properties

This compound is a solid, appearing as a white to yellow powder. While experimentally determined data is scarce, a summary of its fundamental and predicted properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O | [Vendor Information] |

| Molecular Weight | 225.04 g/mol | [Vendor Information] |

| CAS Number | 959558-27-1 | [Vendor Information] |

| Appearance | White to yellow solid | [1] |

| Boiling Point (Predicted) | 451.1 ± 45.0 °C | [1] |

| Density (Predicted) | 1.762 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.37 ± 0.40 | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

Note: Most physical properties are predicted and should be confirmed experimentally.

Spectroscopic Data

-

¹H NMR: Aromatic protons on both the pyridine and pyridinone rings are expected to appear in the downfield region (typically 7.0-9.0 ppm). The N-H proton of the pyridinone ring would likely appear as a broad singlet.

-

¹³C NMR: Signals for the eight carbon atoms would be observed, with the carbonyl carbon appearing significantly downfield. The carbon atom attached to the bromine would also exhibit a characteristic chemical shift.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight (225.04 g/mol ) with a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks).

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a C=O stretch for the pyridinone carbonyl group (typically around 1650-1700 cm⁻¹), N-H stretching vibrations (around 3200-3400 cm⁻¹), and C-Br stretching vibrations in the fingerprint region.

Reactivity and Key Synthetic Transformations

The reactivity of this compound is primarily dictated by the presence of the bromine atom on the pyridine ring, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are instrumental in introducing molecular diversity and are widely employed in the synthesis of pharmaceutical agents.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 4-position is susceptible to oxidative addition to a palladium(0) catalyst, initiating several important synthetic transformations.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. This compound is expected to react with various boronic acids or esters in the presence of a palladium catalyst and a base to yield 4-aryl or 4-vinyl substituted 2,7-naphthyridin-1(2H)-ones.

Figure 1: General scheme for the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction would enable the introduction of a wide range of primary and secondary amines at the 4-position of the naphthyridinone core, a common strategy in the development of bioactive molecules.

Figure 2: General scheme for the Buchwald-Hartwig amination reaction.

Experimental Protocols (General Procedures)

While specific protocols for this compound are not available, the following general procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions on analogous bromo-substituted heterocycles can be adapted. Note: These protocols are general and require optimization for specific substrates and reaction scales.

General Protocol for Suzuki-Miyaura Coupling

Table 2: Representative Reaction Conditions for Suzuki-Miyaura Coupling

| Component | Role | Typical Amount (equivalents) |

| This compound | Starting Material | 1.0 |

| Aryl/Vinylboronic Acid | Coupling Partner | 1.1 - 1.5 |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.02 - 0.10 |

| Base (e.g., K₂CO₃, Cs₂CO₃) | Base | 2.0 - 3.0 |

| Solvent | Reaction Medium | - |

Procedure:

-

To a dry reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Figure 3: Experimental workflow for a typical Suzuki-Miyaura coupling.

General Protocol for Buchwald-Hartwig Amination

Table 3: Representative Reaction Conditions for Buchwald-Hartwig Amination

| Component | Role | Typical Amount (equivalents) |

| This compound | Starting Material | 1.0 |

| Amine | Coupling Partner | 1.1 - 1.5 |

| Palladium Catalyst (e.g., Pd₂(dba)₃) | Catalyst Precursor | 0.01 - 0.05 |

| Ligand (e.g., Xantphos, BINAP) | Ligand | 0.02 - 0.10 |

| Base (e.g., Cs₂CO₃, NaOtBu) | Base | 1.5 - 2.5 |

| Solvent | Reaction Medium | - |

Procedure:

-

In a dry reaction vessel under an inert atmosphere, combine the palladium precatalyst and the ligand.

-

Add this compound, the amine, and the base.

-

Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Concentrate the filtrate and purify the residue by flash column chromatography.

Figure 4: Experimental workflow for a typical Buchwald-Hartwig amination.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel compounds with potential biological activity. While comprehensive experimental data for this specific molecule is not widely published, its chemical properties can be reasonably predicted, and its reactivity can be inferred from established methodologies for similar bromo-substituted heterocyclic systems. The amenability of this compound to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, opens up a vast chemical space for the development of new derivatives. This guide provides a foundational understanding for researchers to effectively utilize this compound in their synthetic endeavors. Further experimental investigation is warranted to fully characterize its properties and explore its synthetic potential.

References

An In-depth Technical Guide on 4-Bromo-2,7-naphthyridin-1(2H)-one: Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,7-naphthyridin-1(2H)-one is a halogenated heterocyclic compound belonging to the naphthyridine class of molecules. The naphthyridine scaffold, a key structural motif in various biologically active compounds, has garnered significant attention in medicinal chemistry. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its discovery, synthetic methodologies, and known biological context. While specific details regarding its initial discovery remain sparse in readily available literature, this guide consolidates information on related compounds and plausible synthetic routes, offering a valuable resource for researchers interested in this and similar molecular frameworks.

Introduction

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, represent a "privileged scaffold" in drug discovery. Their structural similarity to quinolones and purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2,7-naphthyridine isomer, in particular, has been explored for the development of kinase inhibitors and other therapeutic agents.

The introduction of a bromine atom at the 4-position of the 2,7-naphthyridin-1(2H)-one core, yielding this compound, provides a valuable handle for further chemical modifications through various cross-coupling reactions. This makes it an attractive building block for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

This guide aims to provide a detailed account of the current knowledge on this compound, with a focus on its chemical synthesis and potential for further investigation.

Discovery and History

The specific discovery and first synthesis of this compound are not well-documented in prominent scientific databases. The compound is assigned the Chemical Abstracts Service (CAS) registry number 959558-27-1 . Its appearance in chemical supplier catalogs and patent literature suggests its use as a synthetic intermediate in medicinal chemistry research.

While a definitive "discovery paper" is not readily identifiable, the synthesis of the broader 2,7-naphthyridin-1(2H)-one scaffold has been explored in various contexts. Research into derivatives of this core structure has focused on their potential as kinase inhibitors, particularly targeting c-Kit and VEGFR-2.[1][2] The bromo-derivative likely emerged from these or similar research programs as a key intermediate for structure-activity relationship (SAR) studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₅BrN₂O |

| Molecular Weight | 225.04 g/mol |

| CAS Number | 959558-27-1 |

| Appearance | (Predicted) Off-white to yellow solid |

| Solubility | (Predicted) Soluble in common organic solvents (e.g., DMSO, DMF) |

Synthetic Methodologies

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, plausible synthetic strategies can be inferred from general methods for the synthesis of the 2,7-naphthyridine core and the bromination of related heterocyclic systems.

General Strategies for the 2,7-Naphthyridin-1(2H)-one Core

The construction of the 2,7-naphthyridin-1(2H)-one scaffold often involves the cyclization of appropriately substituted pyridine precursors. One common approach is the condensation of a 3-aminopyridine derivative with a three-carbon building block.

A logical synthetic workflow for the preparation of the parent 2,7-naphthyridin-1(2H)-one is depicted below.

Figure 1. General synthetic workflow for the 2,7-naphthyridin-1(2H)-one core.

Postulated Synthesis of this compound

The introduction of the bromine atom at the 4-position can likely be achieved through electrophilic bromination of the pre-formed 2,7-naphthyridin-1(2H)-one ring system.

4.2.1. Experimental Protocol (Hypothetical)

The following protocol is a hypothetical procedure based on standard bromination reactions of similar heterocyclic compounds.

Reaction: Bromination of 2,7-naphthyridin-1(2H)-one.

Materials:

-

2,7-Naphthyridin-1(2H)-one

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or other suitable aprotic solvent)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of 2,7-naphthyridin-1(2H)-one in a suitable solvent such as acetonitrile, add N-Bromosuccinimide (NBS) in a portion-wise manner at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours), monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques, including:

-

¹H NMR: To determine the proton environment.

-

¹³C NMR: To determine the carbon framework.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of bromine.

-

Infrared (IR) Spectroscopy: To identify functional groups.

Figure 2. Postulated synthetic route to this compound.

Biological Activity and Potential Applications

While no specific biological data for this compound has been reported in the public domain, the broader class of 2,7-naphthyridinone derivatives has shown promise in medicinal chemistry.

Studies have identified 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives as potent inhibitors of c-Kit and VEGFR-2 kinases.[1][2] These kinases are crucial targets in oncology, and their inhibition can disrupt cancer cell signaling pathways. For instance, compound 9k from one such study demonstrated a c-Kit inhibitory activity with an IC₅₀ value of 8.5 nM, while compounds 10l and 10r showed good VEGFR-2 inhibitory activity with IC₅₀ values of 56.5 nM and 31.7 nM, respectively.[2]

The 4-bromo substituent on the 2,7-naphthyridin-1(2H)-one scaffold serves as a versatile synthetic handle for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the rapid generation of a library of analogs for SAR studies, which is a critical step in the drug discovery process.

The logical relationship for its application in drug discovery is outlined below.

Figure 3. Application of this compound in a drug discovery workflow.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Although its specific discovery and detailed synthetic protocols are not widely published, its structure allows for diverse chemical modifications, making it an important intermediate for the synthesis of novel compounds with potential therapeutic applications. The exploration of the 2,7-naphthyridinone scaffold as a source of kinase inhibitors highlights the potential of derivatives of this compound to yield potent and selective drug candidates. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Spectroscopic and Structural Elucidation of 4-Bromo-2,7-naphthyridin-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the spectroscopic and structural characteristics of 4-Bromo-2,7-naphthyridin-1(2H)-one. Due to the limited availability of public domain experimental spectroscopic data for this specific compound, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their laboratory work. The molecular structure and a representative synthesis and analysis workflow are visualized using the DOT language. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel naphthyridinone derivatives in drug discovery and development.

Chemical Structure

The chemical structure of this compound is presented below. The numbering of the heterocyclic ring system is provided for clarity in the assignment of spectroscopic signals.

Spectroscopic Data

NMR Spectroscopy

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | br s | 1H | N-H |

| ~8.8 - 9.0 | s | 1H | H-8 |

| ~8.0 - 8.2 | d | 1H | H-6 |

| ~7.8 - 8.0 | s | 1H | H-3 |

| ~7.4 - 7.6 | d | 1H | H-5 |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O (C-1) |

| ~155 | C-8 |

| ~150 | C-4a |

| ~145 | C-6 |

| ~130 | C-3 |

| ~125 | C-5 |

| ~120 | C-8a |

| ~115 | C-4 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3000 | Medium, Broad | N-H Stretch |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1680 - 1650 | Strong | C=O Stretch (Amide) |

| 1600 - 1450 | Medium-Strong | C=C and C=N Stretching |

| 1300 - 1200 | Medium | C-N Stretch |

| 800 - 600 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 224/226 | 100 | [M]⁺ (presence of Br isotopes) |

| 196/198 | Moderate | [M - CO]⁺ |

| 145 | Moderate | [M - Br]⁺ |

| 117 | Moderate | [M - Br - CO]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-14 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-180 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas or liquid chromatography.

-

Ionization:

-

Electron Ionization (EI): Use a standard electron energy of 70 eV.

-

Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ESI source.

-

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a bromine-containing compound.

Synthesis and Analysis Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Disclaimer

The spectroscopic data presented in this document are predicted and have not been derived from experimental measurements of this compound. This guide is intended for informational and planning purposes only. Experimental verification is required to confirm the actual spectroscopic properties of this compound.

Navigating the Physicochemical Landscape of 4-Bromo-2,7-naphthyridin-1(2H)-one: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of the heterocyclic compound 4-Bromo-2,7-naphthyridin-1(2H)-one, a molecule of interest for researchers, scientists, and professionals in the field of drug development. Given the nascent stage of research on this specific compound, this document focuses on providing a robust framework of established experimental protocols for determining its physicochemical properties. While specific quantitative data for this compound is not yet publicly available, this guide equips researchers with the necessary methodologies to generate this critical information.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that some of these values are predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O | N/A |

| Molecular Weight | 225.04 g/mol | N/A |

| Appearance | White to yellow solid | [1] |

| Boiling Point | 451.1±45.0 °C (Predicted) | N/A |

| Density | 1.762±0.06 g/cm³ (Predicted) | [1] |

| pKa | 9.37±0.40 (Predicted) | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Solubility Profile: A Framework for Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The following sections outline the standard methodologies for assessing the kinetic and thermodynamic solubility of this compound.

Quantitative Solubility Data

No experimental quantitative solubility data for this compound in common pharmaceutical solvents has been found in publicly available literature. The following table is provided as a template for researchers to populate with their experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Water | 25 | Data not available | Data not available | e.g., Shake-Flask |

| PBS (pH 7.4) | 25 | Data not available | Data not available | e.g., Shake-Flask |

| DMSO | 25 | Data not available | Data not available | e.g., Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | e.g., Shake-Flask |

| Methanol | 25 | Data not available | Data not available | e.g., Shake-Flask |

| Acetonitrile | 25 | Data not available | Data not available | e.g., Shake-Flask |

Experimental Protocols for Solubility Determination

Kinetic solubility is a high-throughput assessment of the concentration at which a compound, rapidly dissolved from a concentrated stock solution (typically in DMSO), precipitates in an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a 96-well plate containing an aqueous buffer (e.g., PBS, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is considered the "true" solubility.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calibration: Quantify the concentration against a standard curve prepared from a known concentration of the compound.

Stability Profile: A Framework for Assessment

Understanding the chemical stability of this compound is paramount for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are essential to identify potential degradation products and develop stability-indicating analytical methods.

Predicted Stability and Potential Degradation Pathways

The 2,7-naphthyridin-1(2H)-one core is a heterocyclic system that may be susceptible to certain degradation pathways. The presence of a bromo substituent introduces additional potential reactivity.

-

Hydrolysis: The lactam functionality within the naphthyridinone ring could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

-

Oxidation: The electron-rich aromatic system may be prone to oxidation, particularly in the presence of oxidizing agents or under prolonged exposure to air and light.

-

Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV or visible light. The bromo-substituent may also influence photolytic pathways.

-

Reactivity of the Bromo Group: The carbon-bromine bond can be a site for nucleophilic substitution or palladium-catalyzed cross-coupling reactions, which, while useful in synthesis, could also represent a stability liability under certain conditions.

Quantitative Stability Data

No experimental stability data for this compound under various stress conditions has been found in the public domain. The following table serves as a template for reporting the results of forced degradation studies.

| Stress Condition | Reagent/Condition | Time | Temperature (°C) | % Degradation | Major Degradants (if identified) |

| Acidic Hydrolysis | 0.1 M HCl | e.g., 24h, 48h, 72h | e.g., 60 | Data not available | Data not available |

| Basic Hydrolysis | 0.1 M NaOH | e.g., 24h, 48h, 72h | e.g., 60 | Data not available | Data not available |

| Neutral Hydrolysis | Water | e.g., 24h, 48h, 72h | e.g., 60 | Data not available | Data not available |

| Oxidative | 3% H₂O₂ | e.g., 24h, 48h, 72h | Room Temp | Data not available | Data not available |

| Thermal | Dry Heat | e.g., 24h, 48h, 72h | e.g., 80 | Data not available | Data not available |

| Photolytic | ICH Q1B Option 2 | As per ICH | Room Temp | Data not available | Data not available |

Experimental Protocols for Stability Assessment (Forced Degradation)

A systematic approach to forced degradation is crucial. A single batch of this compound should be subjected to the following stress conditions. The extent of degradation should be monitored at appropriate time points using a validated stability-indicating HPLC method.

General Procedure:

-

Sample Preparation: Prepare solutions of this compound in the appropriate stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂). For thermal and photolytic studies, the solid compound is used.

-

Stress Application: Expose the samples to the specified stress conditions for defined time periods.

-

Sample Quenching (for solutions): At each time point, withdraw an aliquot and neutralize it if necessary (for acidic and basic hydrolysis) to stop the degradation reaction.

-

Analysis: Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method.

-

Data Evaluation: Calculate the percentage degradation and identify any major degradation products by comparing the chromatograms of stressed and unstressed samples. Mass spectrometry can be used to elucidate the structure of significant degradants.

Conclusion

This technical guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound remains to be published, the detailed protocols and data presentation templates included herein offer a clear path for researchers to generate this crucial information. The elucidation of these physicochemical properties is an indispensable step in the progression of this and other novel compounds through the drug discovery and development pipeline. Researchers are encouraged to utilize these methodologies to build a comprehensive understanding of the behavior of this compound, which will ultimately inform its potential as a therapeutic agent.

References

The 2,7-Naphthyridinone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic systems, the 2,7-naphthyridinone core has emerged as a particularly promising "privileged structure." Its rigid, planar geometry and strategic placement of nitrogen atoms offer a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a variety of biological targets. This technical guide provides a comprehensive overview of the pharmacological relevance of the 2,7-naphthyridinone scaffold, with a focus on its role in the development of kinase inhibitors for oncology and its potential as a novel class of antimicrobial agents.

Kinase Inhibition: A Dominant Pharmacological Profile

The 2,7-naphthyridinone scaffold has proven to be a versatile framework for the design of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The scaffold's ability to orient functional groups in a manner that mimics the binding of ATP in the kinase hinge region has been a key factor in its success.

Multi-Targeted Kinase Inhibitory Activity

Derivatives of the 2,7-naphthyridinone core have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases, including those involved in angiogenesis, tumor growth, and metastasis.

Table 1: Kinase Inhibitory Activity of 2,7-Naphthyridinone Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 9k | c-Kit | 8.5 | [1][2] |

| Compound 3 | c-Kit | 329.6 | [1][2] |

| 10l | VEGFR-2 | 56.5 | [1][2] |

| 10r | VEGFR-2 | 31.7 | [1][2] |

| Compound 3 | VEGFR-2 | 279.9 | [1][2] |

| 17c | MET | 13.8 | [3] |

| 17e | AXL | 17.2 | [3] |

| 17i | AXL | 31.8 | [3] |

| 25c | AXL | 1.1 | [4] |

| 13c | AXL | 3.2 | [5] |

A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been identified as potent inhibitors of both c-Kit and VEGFR-2 kinases.[1][2] Compound 9k displayed exceptional c-Kit inhibitory activity with an IC50 of 8.5 nM, representing a significant improvement over earlier compounds.[1][2] Similarly, compounds 10l and 10r demonstrated potent inhibition of VEGFR-2, a key mediator of angiogenesis, with IC50 values of 56.5 nM and 31.7 nM, respectively.[1][2] The dual inhibition of these two important cancer targets highlights the potential of the 2,7-naphthyridinone scaffold in developing multi-targeted anticancer agents.

The 2,7-naphthyridinone scaffold has also been successfully employed to develop inhibitors of the MET and AXL receptor tyrosine kinases, both of which are implicated in tumor invasion, metastasis, and drug resistance.[3] Notably, compounds 17c , 17e , and 17i have shown selective and potent inhibition of MET or AXL.[3] Further optimization of a 1,6-naphthyridinone series led to the discovery of compound 25c , a highly potent and selective type II AXL inhibitor with an IC50 of 1.1 nM.[4] Another derivative, 13c , also exhibited a potent AXL inhibition with an IC50 of 3.2 nM.[5]

MASTL Inhibition

Recent research has expanded the scope of the 2,7-naphthyridinone scaffold to include the inhibition of Microtubule-associated serine/threonine kinase-like (MASTL). MASTL is a critical regulator of mitotic progression, and its overexpression is associated with chromosomal instability and oncogenesis. The development of 2,7-naphthyridinone-based MASTL inhibitors represents a novel therapeutic strategy for targeting cancer cell division.

Antimicrobial Activity: A New Frontier

Beyond its established role in kinase inhibition, the 2,7-naphthyridinone scaffold is now being explored for its antimicrobial properties. This opens up new avenues for the development of novel antibiotics to combat the growing threat of antimicrobial resistance.

Selective Activity against Staphylococcus aureus

A series of 2,7-naphthyridine derivatives have demonstrated selective and potent antimicrobial activity against Staphylococcus aureus, a major human pathogen.[6][7]

Table 2: Antimicrobial Activity of 2,7-Naphthyridine Derivatives

| Compound ID | Microorganism | MIC (mg/L) | Reference |

| 10j | Staphylococcus aureus | 8 | [6][7] |

| 10f | Staphylococcus aureus | 31 | [6][7] |

Compound 10j emerged as a particularly promising lead, with a Minimum Inhibitory Concentration (MIC) of 8 mg/L against S. aureus.[6][7] Importantly, these compounds showed low cytotoxicity against fibroblast cell lines, suggesting a favorable therapeutic window.[6][7]

Experimental Protocols

To facilitate further research and development of 2,7-naphthyridinone-based compounds, this section provides detailed methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant Kinase (e.g., c-Kit, VEGFR-2, MET, AXL, MASTL)

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

-

ATP

-

Substrate (specific for the kinase, e.g., poly(Glu, Tyr) 4:1)

-

Test Compound (dissolved in DMSO)

-

Luminescence-based Kinase Assay Kit (e.g., ADP-Glo™)

-

White, opaque 384-well or 96-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤ 1%.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the wells of the assay plate.

-

Add 5 µL of a solution containing the recombinant kinase in kinase buffer to each well.

-

Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection:

-

Stop the kinase reaction by adding the reagent from the luminescence-based kinase assay kit that depletes the remaining ATP (e.g., 5 µL of ADP-Glo™ Reagent).

-

Incubate at room temperature for 40 minutes.

-

Add the detection reagent that converts ADP to ATP and generates a luminescent signal (e.g., 10 µL of Kinase Detection Reagent).

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Workflow for In Vitro Kinase Inhibition Assay.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of the MIC of a test compound against a bacterial strain using the broth microdilution method.

Materials:

-

Test Compound (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial Strain (e.g., Staphylococcus aureus)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35 ± 2°C)

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Antimicrobial Dilutions:

-

Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.

-

Typically, add 100 µL of CAMHB to wells 2 through 12.

-

Add 200 µL of the highest concentration of the test compound to well 1.

-

Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no antimicrobial).

-

Well 12 serves as the sterility control (no bacteria).

-

-

Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: Following incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the test compound at which there is no visible growth.

Workflow for MIC Assay (Broth Microdilution).

Signaling Pathways Targeted by 2,7-Naphthyridinone Derivatives

The efficacy of 2,7-naphthyridinone-based kinase inhibitors is rooted in their ability to modulate key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for rational drug design and for predicting the therapeutic response.

c-Kit Signaling Pathway

The c-Kit receptor tyrosine kinase plays a pivotal role in cell survival, proliferation, and differentiation.[8] Upon binding its ligand, Stem Cell Factor (SCF), c-Kit dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[9] Aberrant c-Kit signaling is a hallmark of several cancers, including gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML).

Simplified c-Kit Signaling Pathway Inhibition.

VEGFR-2 Signaling Pathway

VEGFR-2 is the primary mediator of the pro-angiogenic effects of Vascular Endothelial Growth Factor-A (VEGF-A).[10] Its activation on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, leading to the formation of new blood vessels.[11] Inhibiting VEGFR-2 is a key strategy to block tumor angiogenesis and starve tumors of essential nutrients and oxygen.

Simplified VEGFR-2 Signaling Pathway Inhibition.

MET Signaling Pathway

The MET receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in embryonic development and tissue regeneration.[12] In cancer, aberrant MET signaling promotes tumor growth, invasion, and metastasis.[13][14][15] Overexpression and mutation of MET are associated with a poor prognosis in several cancers.

Simplified MET Signaling Pathway Inhibition.

AXL Signaling Pathway

AXL, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a key driver of metastasis and therapy resistance in many cancers.[16] Its ligand, Gas6, activates AXL, leading to the stimulation of downstream pathways such as PI3K/AKT and MAPK/ERK, which promote cell survival, migration, and invasion.[17][18][19][20]

Simplified AXL Signaling Pathway Inhibition.

MASTL Signaling Pathway

MASTL kinase is a key regulator of the cell cycle, ensuring the proper timing of mitotic events.[21] It functions by inhibiting the PP2A-B55 phosphatase, thereby maintaining the phosphorylation of CDK1 substrates necessary for mitotic progression.[22] Overexpression of MASTL can lead to chromosomal instability, a hallmark of cancer.

Simplified MASTL Signaling Pathway Inhibition.

Conclusion

The 2,7-naphthyridinone scaffold has unequivocally established itself as a privileged core in the landscape of modern drug discovery. Its synthetic tractability and inherent ability to engage with the active sites of a diverse range of enzymes, particularly kinases, have led to the development of numerous potent and selective inhibitors with significant therapeutic potential. The expansion of its pharmacological profile to include antimicrobial activity further underscores the versatility of this remarkable scaffold. As our understanding of the molecular drivers of disease continues to evolve, the 2,7-naphthyridinone core is poised to remain a valuable platform for the design and discovery of the next generation of targeted therapies. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this exceptional chemical entity.

References

- 1. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Arylation of 2,7-Naphthyridin-1(2 H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a 1,6-naphthyridin-4-one-based AXL inhibitor with improved pharmacokinetics and enhanced in vivo antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. ijbs.com [ijbs.com]

- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MET molecular mechanisms and therapiesin lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. The MET Oncogene: Thirty Years of Insights into Molecular Mechanisms Driving Malignancy [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 17. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. MASTL - Wikipedia [en.wikipedia.org]

- 22. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]

The Multifaceted Biological Activities of Substituted Naphthyridinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The naphthyridinone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of substituted naphthyridinone derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant signaling pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity

Substituted naphthyridinone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including kinase inhibition and cytotoxicity against a range of cancer cell lines.

Kinase Inhibition

A primary mechanism of the anticancer activity of naphthyridinone derivatives is the inhibition of various protein kinases that are crucial for tumor growth and survival.

A series of 1,6-naphthyridinone derivatives have been identified as potent and selective type II AXL inhibitors.[1] Compound 25c from this series demonstrated excellent AXL inhibitory activity with an IC50 of 1.1 nM and showed 343-fold selectivity over the highly homologous MET kinase.[1]

Novel 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) kinase.[2] Compound 19g from one such series exhibited significant cytotoxic effects against various colorectal cancer cell lines and demonstrated tumor inhibition in a HCT116 xenograft mouse model.[2] Another series of 1,6-naphthyridin-2(1H)-one derivatives also yielded potent and selective FGFR4 inhibitors for hepatocellular carcinoma.[3]

Benzonaphthyridinone derivatives have been investigated as irreversible inhibitors of Bruton's tyrosine kinase (BTK).[4] Through structure-based drug design, compound 18 (CHMFL-BTK-11) was identified as a potent irreversible BTK inhibitor, which inhibited BTK autophosphorylation and induced apoptosis in various B-cell lymphoma cell lines.[4]

Naphthyridinone derivatives have been discovered as selective and potent inhibitors of Protein Kinase Membrane Associated Tyrosine/Threonine 1 (PKMYT1), a key regulator of the cell cycle.[5][6] Compound 36 from one study showed favorable oral pharmacokinetic profiles and in vivo antitumor efficacy.[5][6]

Novel 1,7-naphthyridine derivatives have been identified as potent inhibitors of Son of Sevenless 1 (SOS1), which is critical for KRAS activation.[7][8] Compound 10f (HH0043) displayed potent biochemical and cellular activities and resulted in significant tumor inhibition in a KRAS G12C-mutated xenograft mouse model.[7][8]

Cytotoxic Activity

Various substituted naphthyridine derivatives have demonstrated broad-spectrum cytotoxic activity against a panel of human cancer cell lines.

A study on a series of naphthyridine derivatives evaluated their in vitro cytotoxicity against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines.[9][10][11] Several compounds, particularly those with a C-2 naphthyl ring, showed high potency, with IC50 values in the sub-micromolar range.[9][10][11]

Anti-inflammatory Activity

Certain 1,8-naphthyridine-3-carboxamide derivatives have been shown to possess significant anti-inflammatory properties.[12][13] These compounds were evaluated for their ability to modulate cytokine and chemokine levels secreted by dendritic cells.[13] One particular derivative, compound 24 , demonstrated notable anti-inflammatory activity.[12]

Antimicrobial Activity

The 1,8-naphthyridine core is a well-established pharmacophore in antibacterial drug discovery, with nalidixic acid being a prominent example.[14][15][16] More recent studies have explored novel substituted naphthyridinone derivatives for their antimicrobial potential. For instance, 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole ring have been identified as potential DNA gyrase inhibitors with selective antibacterial activity.[14][15] Additionally, certain 1,8-naphthyridine derivatives have been shown to potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains.[17][18]

Data Presentation

Table 1: Anticancer Activity of Substituted Naphthyridinone Derivatives (Kinase Inhibition)

| Compound ID | Target Kinase | IC50 (nM) | Cell Line(s) | Reference |

| 25c | AXL | 1.1 | - | [1] |

| 19g | FGFR4 | Not specified | Colorectal cancer cell lines | [2] |

| 18 (CHMFL-BTK-11) | BTK | < 100 (EC50) | Ramos, MOLM13, Pfeiffer | [4] |

| 36 | PKMYT1 | Not specified | - | [5][6] |

| 10f (HH0043) | SOS1 | Not specified | NCI-H358 | [7][8] |

Table 2: Cytotoxic Activity of Substituted Naphthyridine Derivatives

| Compound ID | HeLa IC50 (µM) | HL-60 IC50 (µM) | PC-3 IC50 (µM) | Reference |

| 14 | 2.6 | 1.5 | Not specified | [9][10][11] |

| 15 | 2.3 | 0.8 | Not specified | [9][10][11] |

| 16 | 0.7 | 0.1 | 5.1 | [9][10][11] |

| 12 | Not specified | Not specified | Not specified | [13] |

| 17 | Not specified | Not specified | Not specified | [13] |

| 22 | Not specified | Not specified | Not specified | [13] |

| 31 | Not specified | Not specified | Not specified | [12] |

| 34 | Not specified | Not specified | Not specified | [12] |

Table 3: Antimicrobial Activity of Substituted Naphthyridinone Derivatives

| Derivative Class | Target/Activity | Organism(s) | Key Findings | Reference |

| 7-methyl-1,8-naphthyridinone-1,2,4-triazoles | DNA gyrase inhibition | Bacillus subtilis, Aggregatibacter actinomycetemcomitans | Moderate to high inhibitory effect (IC50 range 1.7–13.2 µg/mL). | [14][15] |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | Antibiotic modulation | E. coli, S. aureus, P. aeruginosa | Potentiates activity of fluoroquinolones. | [17][18] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxicity of naphthyridine derivatives against various cancer cell lines.[9][10][11]

Materials:

-

Human cancer cell lines (e.g., HeLa, HL-60, PC-3)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Naphthyridinone derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the naphthyridinone derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

In Vitro Kinase Inhibition Assay

This is a general protocol for assessing the inhibitory activity of naphthyridinone derivatives against specific kinases.

Materials:

-

Recombinant kinase (e.g., AXL, FGFR4, BTK)

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Naphthyridinone derivatives dissolved in DMSO

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the naphthyridinone derivatives in kinase assay buffer.

-

Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and the kinase-specific substrate.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a reagent to convert ADP to ATP and generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method to determine the antimicrobial activity of naphthyridinone derivatives.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Naphthyridinone derivatives dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C)

-

Microplate reader (optional, for turbidity measurement)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the naphthyridinone derivatives in CAMHB in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the diluted bacterial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

Caption: General workflow for the discovery and development of naphthyridinone derivatives.

Caption: Generalized signaling pathway of receptor tyrosine kinase inhibition.

Caption: Simplified BTK signaling pathway in B-cell lymphoma.

Caption: Simplified SOS1-KRAS activation pathway.

References

- 1. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kjpp.net [kjpp.net]

- 12. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. benchchem.com [benchchem.com]

- 17. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

In-Depth Technical Guide: 4-Bromo-2,7-naphthyridin-1(2H)-one (CAS 959558-27-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and physicochemical properties of 4-Bromo-2,7-naphthyridin-1(2H)-one (CAS 959558-27-1). It also details a representative synthetic protocol and discusses its pivotal role as a building block in the development of targeted protein degraders.

Chemical Structure and Nomenclature

CAS Number: 959558-27-1

Systematic Name: this compound[1][2]

Molecular Formula: C₈H₅BrN₂O[3]

Structure:

Synonyms: 4-Bromo-1,2-dihydro-2,7-naphthyridin-1-one[1][2]

The core of this molecule is a naphthyridine ring system, which is a bicyclic aromatic compound containing two nitrogen atoms. The "(2H)" in the name indicates that the hydrogen atom is located on the nitrogen at position 2.

Physicochemical and Predicted Properties

Quantitative data for this compound is primarily based on computational predictions. These properties are essential for understanding its behavior in various experimental and physiological conditions.

| Property | Value | Source |

| Molecular Weight | 225.04 g/mol | [3] |

| Boiling Point (Predicted) | 451.1 ± 45.0 °C | [3] |

| Density (Predicted) | 1.762 ± 0.06 g/cm³ | [3] |

| Molecular Formula | C₈H₅BrN₂O | [3] |

Experimental Protocols

Representative Synthesis of a Bromo-naphthyridinone Core:

This protocol is adapted from the synthesis of 8-Bromo-1,7-naphthyridin-4(1H)-one and can be considered a logical starting point for the synthesis of the title compound, likely requiring different starting materials but a similar reaction type.[4]

Reaction: Thermolysis of 5-{[(2-bromopyridin-3-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione.[4]

Procedure:

-

Heat diphenyl ether (Ph₂O) to approximately 250 °C (external temperature).

-

Add 5-{[(2-bromopyridin-3-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione to the heated solvent.

-

Maintain the reaction mixture at this temperature for a short duration (e.g., 0.5 minutes).[4]

-

Cool the reaction mixture to approximately 20 °C.

-

Filter the mixture to remove any insoluble solids.

-

The filtrate, containing the desired product, can then be subjected to further purification steps such as chromatography to isolate the pure bromo-naphthyridinone.

Analytical Characterization:

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, which should align with the calculated values for C₈H₅BrN₂O.[4]

Role in Drug Development: A Building Block for Targeted Protein Degradation

The amine analogue of the title compound, 4-Bromo-2,7-naphthyridin-1-amine, is classified as a "Protein Degrader Building Block".[5] This indicates that this compound is a key intermediate in the synthesis of molecules for Targeted Protein Degradation (TPD).

TPD is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[6][7] This is often achieved using Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules composed of:

-

A ligand that binds to the target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

The this compound core can be chemically modified, for instance, by converting the bromo group or the lactam function, to serve as a part of the PROTAC structure, either as a component of the target-binding ligand, the E3 ligase ligand, or the linker.

Signaling Pathway: The Ubiquitin-Proteasome System in Targeted Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC, which is the ultimate application for building blocks like this compound.

Caption: Targeted Protein Degradation (TPD) pathway utilizing a PROTAC molecule.

Logical Relationship of Synthesis and Application:

The following workflow illustrates the logical progression from the building block to its application in targeted protein degradation research.

Caption: Workflow from building block synthesis to drug discovery.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery, particularly in the rapidly advancing area of targeted protein degradation. Its structure provides a versatile scaffold for the synthesis of complex molecules designed to hijack the cellular protein degradation machinery. This technical guide serves as a foundational resource for researchers and scientists working with this compound and in the broader context of developing novel therapeutics.

References

- 1. This compound; 4-BROMO-1,2-DIHYDRO-2,7-NAPHTHYRIDIN-1-ONE | Chemrio [chemrio.com]

- 2. This compound; 4-BROMO-1,2-DIHYDRO-2,7-NAPHTHYRIDIN-1-ONE | Chemrio [chemrio.com]

- 3. This compound CAS#: 959558-27-1 [m.chemicalbook.com]

- 4. Synthesis of Canthin-4-ones and Isocanthin-4-ones via B Ring Construction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. Intrinsic signaling pathways modulate targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

4-Bromo-2,7-naphthyridin-1(2H)-one: A Versatile Scaffold for Fragment-Based Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,7-naphthyridin-1(2H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in various biologically active molecules. The strategic introduction of a bromine atom at the 4-position yields 4-Bromo-2,7-naphthyridin-1(2H)-one, a highly versatile fragment for drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthetic utility, and potential as a foundational building block for the development of novel therapeutics, particularly kinase inhibitors.

Chemical Properties and Synthetic Versatility

This compound is a key intermediate in the synthesis of a diverse range of biologically active compounds. Its utility in medicinal chemistry primarily stems from the presence of the bromo substituent, which serves as a crucial handle for functionalization, most notably through palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 959558-27-1 |

| Molecular Formula | C₈H₅BrN₂O |

| Molecular Weight | 225.04 g/mol |

| Boiling Point | 451.1±45.0 °C (Predicted)[1] |

| Density | 1.762±0.06 g/cm³ (Predicted)[1] |

The bromine atom at the C4 position is amenable to various substitution reactions, allowing for the systematic exploration of the chemical space around the 2,7-naphthyridinone core. This feature is particularly valuable in fragment-based drug discovery (FBDD), where the initial fragment hit is iteratively grown and modified to enhance its potency and selectivity for a biological target.

Application in Drug Discovery: A Focus on Kinase Inhibition

The 2,7-naphthyridinone scaffold has been identified as a promising lead structure for the development of inhibitors targeting various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[2] Derivatives of the 2,7-naphthyridinone core have demonstrated inhibitory activity against several important kinases.

Table 2: Kinase Targets of 2,7-Naphthyridinone Derivatives

| Kinase Target | Therapeutic Area | Reference |

| MET | Cancer | [2] |

| c-Kit | Cancer | [2] |

| VEGFR-2 | Cancer (Angiogenesis) | [2] |

| PDK-1 | Cancer | [3] |

| p38 MAP Kinase | Inflammation | [4] |

The this compound fragment serves as an excellent starting point for the synthesis of libraries of potential kinase inhibitors. The bromine atom can be readily substituted with various aryl and heteroaryl groups via Suzuki-Miyaura coupling, allowing for the introduction of moieties that can interact with specific residues in the kinase active site.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. The conditions may require optimization depending on the specific boronic acid used.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry reaction flask, add this compound, the arylboronic acid, and the base.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Under a positive pressure of inert gas, add the palladium catalyst.

-

Add the degassed solvent to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2,7-naphthyridin-1(2H)-one derivative.

Visualizing Workflows and Pathways

Logical Workflow for Fragment-Based Drug Discovery using this compound

Generalized Kinase Inhibition Pathway

The following diagram illustrates a simplified signaling pathway and the point of intervention for a kinase inhibitor derived from the this compound scaffold.

References

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzo[c][2,7]naphthyridines as inhibitors of PDK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Chemical Space Around 4-Bromo-2,7-naphthyridin-1(2H)-one: A Technical Guide for Drug Discovery Professionals

Introduction: The 2,7-naphthyridin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This technical guide provides an in-depth exploration of the chemical space surrounding a key derivative, 4-Bromo-2,7-naphthyridin-1(2H)-one. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its synthesis, potential biological activities, and the structure-activity relationships of related analogs. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental methodologies are provided.

Chemical Properties and Synthesis

Although a direct, detailed experimental protocol for the synthesis of this compound is not explicitly published, a plausible synthetic route can be inferred from the synthesis of analogous bromo-substituted naphthyridinones. One such example is the synthesis of 8-bromo-1,5-naphthyridin-4(1H)-one, which starts from commercially available 3-amino-4-bromopyridine.[1] A similar strategy could likely be adapted for the synthesis of the 2,7-naphthyridine isomer.